molecular formula C12H18ClNO3 B6245269 methyl 2-amino-4-(benzyloxy)butanoate hydrochloride CAS No. 102639-80-5

methyl 2-amino-4-(benzyloxy)butanoate hydrochloride

Cat. No.: B6245269
CAS No.: 102639-80-5
M. Wt: 259.73 g/mol
InChI Key: NUWNHEQZQWCWMR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its unique structure, which includes an amino group, a benzyloxy group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(benzyloxy)butanoate hydrochloride typically involves the esterification of 2-amino-4-(benzyloxy)butanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is typically isolated through continuous extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amine derivatives.

Scientific Research Applications

Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(benzyloxy)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(methoxy)butanoate hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 2-amino-4-(ethoxy)butanoate hydrochloride: Contains an ethoxy group instead of a benzyloxy group.

Uniqueness

Methyl 2-amino-4-(benzyloxy)butanoate hydrochloride is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may provide distinct advantages in certain applications, such as drug design and synthesis.

Properties

CAS No.

102639-80-5

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

methyl 2-amino-4-phenylmethoxybutanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-15-12(14)11(13)7-8-16-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3;1H

InChI Key

NUWNHEQZQWCWMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCOCC1=CC=CC=C1)N.Cl

Purity

95

Origin of Product

United States

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